(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione
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Overview
Description
(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is a synthetic organic compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 4-(3-methylbutoxy)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a suitable reagent to yield the imidazolidine-2,4-dione core structure. The reaction conditions often involve the use of solvents such as ethanol or methanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted imidazolidine-2,4-dione derivatives.
Scientific Research Applications
(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5r)-5-Methyl-5-phenylimidazolidine-2,4-dione: Lacks the 3-methylbutoxy substituent, resulting in different chemical and biological properties.
(5r)-5-Methyl-5-[4-(methoxy)phenyl]imidazolidine-2,4-dione: Contains a methoxy group instead of the 3-methylbutoxy group, leading to variations in reactivity and applications.
Uniqueness
(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione is unique due to the presence of the 3-methylbutoxy substituent, which imparts distinct chemical properties and potential applications. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
(5R)-5-methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)8-9-20-12-6-4-11(5-7-12)15(3)13(18)16-14(19)17-15/h4-7,10H,8-9H2,1-3H3,(H2,16,17,18,19)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZJWTRKDHNKFB-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)[C@@]2(C(=O)NC(=O)N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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